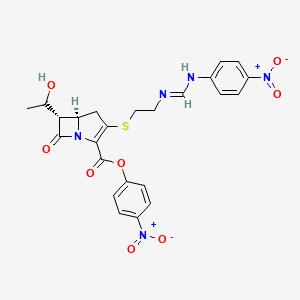
Bis protected imipenem
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis protected imipenem is a derivative of imipenem, a broad-spectrum β-lactam antibiotic belonging to the carbapenem class. Imipenem was the first carbapenem antibiotic developed and has been widely used to treat severe bacterial infections due to its high potency and broad-spectrum activity against both Gram-positive and Gram-negative bacteria . The “bis protected” form refers to the chemical modification of imipenem to enhance its stability and efficacy.
Preparation Methods
The synthesis of bis protected imipenem involves several steps, starting from thienamycin, a naturally occurring antibiotic produced by the bacterium Streptomyces cattleya. The process typically includes the protection of functional groups to prevent unwanted reactions, followed by the formation of the carbapenem ring system . Industrial production methods often involve the use of protecting groups such as tert-butyloxycarbonyl (BOC) to protect the amine functionalities during the synthesis .
Chemical Reactions Analysis
Bis protected imipenem undergoes various chemical reactions, including:
Oxidation: This reaction can occur at the sulfur atom in the thienamycin core.
Reduction: Reduction reactions can be used to remove protecting groups after the synthesis is complete.
Substitution: Nucleophilic substitution reactions are common in the synthesis of this compound, particularly in the formation of the carbapenem ring
Common reagents used in these reactions include phosphorohalidates, bases, and catalytic amounts of dialkylaminopyridine . The major products formed from these reactions are the protected intermediates, which are then deprotected to yield the final this compound.
Scientific Research Applications
Bis protected imipenem has several applications in scientific research:
Chemistry: It is used as a model compound to study the stability and reactivity of carbapenem antibiotics.
Biology: Researchers use this compound to investigate the mechanisms of bacterial resistance to β-lactam antibiotics.
Medicine: It serves as a lead compound in the development of new antibiotics with improved stability and efficacy.
Industry: This compound is used in the pharmaceutical industry for the production of imipenem-based drugs
Mechanism of Action
The mechanism of action of bis protected imipenem is similar to that of imipenem. It inhibits bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs), which are essential for the cross-linking of peptidoglycan chains in the bacterial cell wall . This inhibition leads to the weakening of the cell wall and ultimately the lysis of the bacterial cell. The protection of the imipenem molecule enhances its stability against β-lactamase enzymes produced by resistant bacteria .
Comparison with Similar Compounds
Bis protected imipenem can be compared with other carbapenem antibiotics such as meropenem and ertapenem:
Ertapenem: Known for its longer half-life and once-daily dosing, making it more convenient for outpatient therapy.
The uniqueness of this compound lies in its enhanced stability and efficacy due to the chemical protection of its functional groups, which makes it a valuable compound in both research and clinical settings .
Properties
Molecular Formula |
C24H23N5O8S |
|---|---|
Molecular Weight |
541.5 g/mol |
IUPAC Name |
(4-nitrophenyl) (5R,6S)-6-(1-hydroxyethyl)-3-[2-[(4-nitroanilino)methylideneamino]ethylsulfanyl]-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate |
InChI |
InChI=1S/C24H23N5O8S/c1-14(30)21-19-12-20(38-11-10-25-13-26-15-2-4-16(5-3-15)28(33)34)22(27(19)23(21)31)24(32)37-18-8-6-17(7-9-18)29(35)36/h2-9,13-14,19,21,30H,10-12H2,1H3,(H,25,26)/t14?,19-,21-/m1/s1 |
InChI Key |
YDWAQCQEJLIZEJ-VDSOWTFZSA-N |
Isomeric SMILES |
CC([C@@H]1[C@H]2CC(=C(N2C1=O)C(=O)OC3=CC=C(C=C3)[N+](=O)[O-])SCCN=CNC4=CC=C(C=C4)[N+](=O)[O-])O |
Canonical SMILES |
CC(C1C2CC(=C(N2C1=O)C(=O)OC3=CC=C(C=C3)[N+](=O)[O-])SCCN=CNC4=CC=C(C=C4)[N+](=O)[O-])O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















